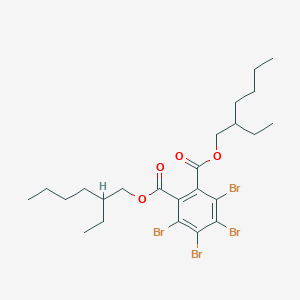

bis(2-ethylhexyl) 3,4,5,6-tetrabromophthalate

Vue d'ensemble

Description

Menaquinone-7, un membre de la famille de la vitamine K, est une vitamine liposoluble qui joue un rôle crucial dans divers processus physiologiques. Il est particulièrement connu pour son importance dans la santé osseuse et la fonction cardiovasculaire. La menaquinone-7 est synthétisée par certaines bactéries dans l'intestin et peut également être obtenue à partir de sources alimentaires telles que les aliments fermentés comme le natto, le fromage et la choucroute . Ce composé se distingue par sa demi-vie plus longue dans l'organisme par rapport aux autres formes de vitamine K, lui permettant d'exercer ses effets bénéfiques sur une durée prolongée .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Menaquinone-7 peut être synthétisée à la fois par fermentation naturelle et par synthèse chimique. La méthode de fermentation naturelle implique l'utilisation de bactéries telles que Bacillus subtilis, qui produit de la menaquinone-7 pendant le processus de fermentation . La voie de synthèse chimique implique l'utilisation de divers réactifs chimiques et catalyseurs pour produire de la menaquinone-7, bien que cette méthode soit moins courante en raison de sa complexité et de son coût .

Méthodes de production industrielle : La production industrielle de menaquinone-7 repose principalement sur des techniques de fermentation. La fermentation en phase solide et la fermentation en phase liquide sont les deux principales méthodes utilisées. La fermentation en phase liquide est privilégiée pour la production à grande échelle en raison de son efficacité dans le transfert de chaleur et de masse . Le processus de fermentation est optimisé en ajustant la composition du milieu de fermentation, les conditions de croissance et l'utilisation de réacteurs à biofilm pour améliorer la sécrétion de menaquinone-7 .

Analyse Des Réactions Chimiques

Thermal Decomposition

TBPH decomposes at elevated temperatures, generating hazardous byproducts:

- Primary products : Hydrogen bromide (HBr), bromine (Br₂), carbon monoxide (CO), and carbon dioxide (CO₂) .

- Secondary products : Halogenated dioxins may form under incomplete combustion, analogous to chlorinated dioxins regulated under the Stockholm Convention .

Conditions :

- Stability under normal handling (20–25°C) .

- Decomposition initiates at temperatures exceeding 200°C .

Photolytic Degradation

Exposure to UV radiation induces reductive debromination:

- Mechanism : Sequential loss of bromine atoms via radical intermediates .

- Products : Di- and tribrominated phthalate analogues (exact structures unconfirmed) .

| Parameter | Value/Observation | Source |

|---|---|---|

| Degradation rate (UV) | Slower than PBDEs (e.g., decaBDE) | |

| Major product | Debrominated phthalates (≤3 Br atoms) | |

| Environmental persistence | High (low vapor pressure) |

Implications : Lower-brominated products may exhibit higher toxicity and persistence than TBPH .

Hydrolysis

TBPH undergoes pH- and temperature-dependent hydrolysis:

| pH | Temperature (°C) | Half-life (hours) | Rate Constant (s⁻¹) | Source |

|---|---|---|---|---|

| 4 | 50 | 30.39 | ||

| 7 | 50 | 44.08 |

Key findings :

- Hydrolysis at pH 4 is ~1.4× faster than at pH 7 .

- No significant biotic degradation observed in sterility tests .

- Potential debromination to bis(2-ethylhexyl) phthalate (DEHP) hypothesized but unconfirmed .

Reactivity with Oxidizing Agents

TBPH reacts incompletely with strong oxidizers, though specific products remain uncharacterized. Hazards include:

- Exothermic reactions releasing brominated compounds .

- Risk of container pressurization due to gas evolution (e.g., CO₂) .

Environmental Degradation Pathways

- Sediment interactions : Limited biotransformation in Lumbriculus variegatus; 94% of TBPH eliminated rapidly (t₁/₂ ≤1.2 hours), with residual 6% persisting (t₁/₂ =15 days) .

- Bioaccumulation : Steady-state BSAF (biota-sediment accumulation factor) = 0.254 kg OC/kg lipid .

Metabolic Pathways (In Vivo)

- Zebrafish studies : Poor blood-brain barrier penetration (Pₐₚₚ =14.8 ×10⁻⁶ cm/s) but hepatic accumulation linked to oxidative stress and lipid metabolism disruptions .

- Rodent studies : Altered thyroid function and developmental toxicity at high doses .

Structural Reactivity Insights

Applications De Recherche Scientifique

Primary Applications

-

Flame Retardant in Plastics

- TBPH is primarily used as a flame retardant in various plastic formulations. Its high bromine content (approximately 45%) contributes significantly to its flame-retardant properties. It is commonly incorporated into:

- Polyvinyl Chloride (PVC)

- Polyurethane (PU)

- Acrylonitrile Butadiene Styrene (ABS)

- High Impact Polystyrene (HIPS)

- These plastics are utilized in applications such as wire and cable insulation, carpet backing, wall coverings, and adhesives .

- TBPH is primarily used as a flame retardant in various plastic formulations. Its high bromine content (approximately 45%) contributes significantly to its flame-retardant properties. It is commonly incorporated into:

- Plasticizer

- Coatings and Sealants

Environmental Impact and Safety Considerations

TBPH has been scrutinized for its environmental persistence and potential health effects. Studies indicate that it is not readily biodegradable and may accumulate in aquatic organisms. However, under normal usage conditions and with proper handling procedures, it is not expected to pose significant risks to human health or the environment .

Case Studies

- Indoor Dust Analysis

- Health Risk Assessments

Comparative Data Table

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Plastics | PVC, PU, ABS, HIPS | Enhanced flame resistance |

| Coatings | Protective coatings for various substrates | Improved adhesion |

| Sealants | Flexible sealants for construction applications | Durability |

| Indoor Environments | Presence in indoor dust | Indicates potential exposure |

Mécanisme D'action

Menaquinone-7 exerts its effects by activating vitamin K-dependent proteins involved in calcium metabolism. One of the key proteins activated by menaquinone-7 is osteocalcin, which plays a critical role in the mineralization of bone tissue . Additionally, menaquinone-7 activates matrix Gla protein, which inhibits the deposition of calcium in arterial walls, thereby reducing the risk of arterial stiffness and atherosclerosis . The molecular targets and pathways involved in these processes include the vitamin K cycle and the regulation of gene expression related to calcium-binding proteins .

Comparaison Avec Des Composés Similaires

La menaquinone-7 fait partie d'une famille plus large de composés appelés menaquinones, qui sont classés en fonction du nombre d'unités répétitives d'une molécule appelée menaquinone. Les composés similaires incluent :

Menaquinone-4 : Connu pour sa demi-vie plus courte et son absorption rapide dans l'organisme.

Menaquinone-8 et Menaquinone-9 : Ces composés ont des chaînes latérales isoprénoïdes plus longues et se trouvent dans les aliments fermentés.

Unicité de la Menaquinone-7 : La menaquinone-7 est unique en raison de sa demi-vie plus longue, ce qui lui permet de rester dans la circulation sanguine pendant une période prolongée, offrant des avantages durables pour la santé osseuse et cardiovasculaire . Sa biodisponibilité plus élevée et son absorption efficace en font un choix privilégié pour la supplémentation par rapport aux autres formes de vitamine K .

Activité Biologique

Bis(2-ethylhexyl) 3,4,5,6-tetrabromophthalate (TBPH) is a brominated flame retardant widely used in various consumer products, particularly in flexible polyurethane foams. This compound has raised concerns regarding its biological activity and potential environmental impacts. This article reviews the biological activity of TBPH, focusing on its bioaccumulation, toxicity, and endocrine-disrupting potential, supported by data tables and research findings.

TBPH is characterized by the chemical formula C24H34Br4O4 and is classified as a brominated phthalate derivative. It is commonly utilized in applications requiring fire resistance, such as furniture upholstery and electronic devices. Its persistence in the environment and potential for bioaccumulation have prompted extensive research into its biological effects.

Bioaccumulation Studies

Research indicates that TBPH exhibits significant bioaccumulation potential in aquatic organisms. A study involving the oligochaete Lumbriculus variegatus demonstrated steady-state biota-sediment accumulation factors (BSAFs) of 0.254 for TBPH, indicating moderate bioaccumulation from sediment . The elimination of TBPH from these organisms was biphasic, with a rapid depletion of 94% within the first 12 hours post-exposure, followed by a slower elimination phase with a half-life of approximately 15 days .

Table 1: Bioaccumulation Factors for TBPH

| Organism | BSAF (kg organic carbon/kg lipid) | Elimination Half-life (hours) |

|---|---|---|

| Lumbriculus variegatus | 0.254 | 1.2 (initial), 15 (later) |

| Pimephales promelas | Not specified | Limited uptake (~0.59%) |

Toxicity Assessments

Toxicological evaluations of TBPH have revealed varying degrees of effects on different biological systems. In vitro studies indicated that TBPH can induce chromosomal aberrations but does not appear to cause point mutations . Furthermore, sub-acute toxicity tests have shown minimal adverse effects at doses up to 50 mg/kg/day .

However, chronic exposure assessments suggest potential risks to aquatic life at low concentrations. For instance, risk quotient analyses indicated that both TBPH and its related compound TBB pose low risks to aquatic organisms but caution against their environmental persistence .

Table 2: Toxicity Data Summary

| Study Reference | Organism | Observed Effects | NOAEL (mg/kg/day) |

|---|---|---|---|

| Roberts et al. | Various aquatic species | Minimal toxicity | 50 |

| Bearr et al. | Pimephales promelas | Limited uptake and bioaccumulation | Not specified |

| Draft SOS Report | Aquatic organisms | Low risk from chronic exposure | Not specified |

Endocrine Disruption Potential

The structural similarity between TBPH and known endocrine disruptors like di(2-ethylhexyl) phthalate (DEHP) raises concerns about its potential to disrupt endocrine functions. Although direct evidence of TBPH's endocrine-disrupting capabilities remains limited, studies suggest that its metabolite, mono-(2-ethylhexyl)-3,4,5,6-tetrabromophthalate (TBMEHP), exhibits more pronounced toxicity than TBPH itself . In vitro tests using human vascular endothelial cells demonstrated that TBMEHP inhibited cell growth and induced apoptosis .

Table 3: Comparison of Biological Activity

| Compound | Activity Type | Observations |

|---|---|---|

| TBPH | Chromosomal aberration | Induces chromosomal changes |

| TBMEHP | Cell growth inhibition | Induces apoptosis in endothelial cells |

| DEHP | Endocrine disruptor | Known reproductive effects |

Case Studies

Several case studies have explored the environmental impact of TBPH:

- Aquatic Exposure : A study on the Great Lakes reported no detectable levels of TBPH in fish despite its presence in water samples, suggesting limited bioavailability or rapid degradation .

- Sediment Studies : Research conducted on sediment spiking revealed that TBPH's hydrophobic nature significantly affects its bioavailability to benthic organisms .

- Human Health Risks : Evaluations conducted under the Canadian Environmental Protection Act indicated low potential risks to human health from typical exposure scenarios involving consumer products containing TBPH .

Propriétés

IUPAC Name |

bis(2-ethylhexyl) 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34Br4O4/c1-5-9-11-15(7-3)13-31-23(29)17-18(20(26)22(28)21(27)19(17)25)24(30)32-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEDINPOVKWVAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34Br4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027887 | |

| Record name | Bis(2-ethylhexyl) tetrabromophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

706.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, 1,2-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Color/Form |

Liquid | |

CAS No. |

26040-51-7 | |

| Record name | Bis(2-ethylhexyl) tetrabromophthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26040-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-ethyhexyl) tetrabromophthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026040517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, 1,2-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-ethylhexyl) tetrabromophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) tetrabromophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-ETHYLHEXYL) TETRABROMOPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/413M0N3V1G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bis(2-ethyhexyl) tetrabromophthalate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8216 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main routes of human exposure to BEH-TEBP?

A1: Humans are primarily exposed to BEH-TEBP through dust ingestion and inhalation of contaminated air. [, , , , ] This is because BEH-TEBP is an additive flame retardant, meaning it is not chemically bound to the products it is used in and can leach into the environment. [, ] Studies have shown elevated levels of BEH-TEBP in indoor dust, particularly on elevated surfaces, suggesting that current exposure estimations based on floor dust alone may underestimate actual exposure. []

Q2: Are there any concerns regarding BEH-TEBP exposure in children?

A2: Yes, children are considered a particularly vulnerable population for BEH-TEBP exposure. Studies have detected elevated levels of BEH-TEBP in childcare articles such as car seats, mattresses, and toys. [] The presence of high levels of BEH-TEBP in these items raises concerns about potential exposure during critical developmental stages.

Q3: What are the known toxicological effects of BEH-TEBP?

A3: Research on BEH-TEBP toxicity is ongoing, but studies have linked it to several adverse health outcomes. In zebrafish, BEH-TEBP exposure has been associated with:

- Endocrine disruption: BEH-TEBP shows antagonistic activity on the androgen receptor signaling pathway, potentially interfering with hormone balance. []

- Reproductive toxicity: Exposure can lead to reduced mating behavior in male zebrafish, abnormal offspring development, reduced sperm motility, and impaired germ cells. []

- Metabolic disruption: BEH-TEBP has been linked to increased visceral fat accumulation and potential non-alcoholic fatty liver disease in zebrafish, with gender-specific responses observed. []

- Thyroid disruption: Research suggests that BEH-TEBP might disrupt thyroid hormone homeostasis. []

Q4: How persistent is BEH-TEBP in the environment?

A6: BEH-TEBP has shown persistence in both laboratory and field studies. [, ] In outdoor aquatic mesocosms, BEH-TEBP persisted in both particulate and sediment compartments, with median dissipation times exceeding 100 days in the sediment. [] These findings raise concerns about its long-term presence and potential for biomagnification in the environment.

Q5: How does BEH-TEBP behave in the environment?

A7: Being hydrophobic, BEH-TEBP tends to partition to particulate matter and sediment in aquatic environments. [] Studies have also detected BEH-TEBP in air samples, indicating its potential for long-range atmospheric transport. [, ]

Q6: What are the main sources of BEH-TEBP in the environment?

A8: The primary source of BEH-TEBP in the environment is its use as a flame retardant in consumer products. [, ] Improper disposal of these products, especially in landfills, can lead to the release of BEH-TEBP into the surrounding environment. []

Q7: Have any degradation products of BEH-TEBP been identified in the environment?

A9: Yes, research has identified the presence of hydroxylated bis(2-ethylhexyl)-tetrabromophthalate (OH-TBPH) isomers in both technical products containing BEH-TEBP and environmental samples like house dust. [] The presence of these hydroxylated metabolites, which often exhibit greater toxicity than their non-hydroxylated counterparts, raises further concerns about the potential environmental and health impacts of BEH-TEBP. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.